
Thymidine 3',5'-diphosphate tetrasodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 3’,5’-diphosphate tetrasodium: is a chemical compound known for its role as a selective inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), a subunit of the MicroRNA regulatory complex RISC . This compound has significant applications in biochemical research, particularly in the study of enzyme inhibition and tumor suppression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thymidine 3’,5’-diphosphate tetrasodium can be synthesized through a multi-step chemical process. The synthesis typically involves the phosphorylation of thymidine at the 3’ and 5’ positions using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of thymidine 3’,5’-diphosphate tetrasodium involves large-scale chemical synthesis using automated reactors. The process includes the purification of the compound through crystallization or chromatography to achieve high purity levels required for research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine 3’,5’-diphosphate tetrasodium primarily undergoes substitution reactions due to the presence of phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis Reactions: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Major Products: The major products formed from these reactions include thymidine monophosphate and inorganic phosphate derivatives .
Applications De Recherche Scientifique
Chemistry: Thymidine 3’,5’-diphosphate tetrasodium is used as a catalyst in various biochemical reactions. Its ability to inhibit specific enzymes makes it valuable in studying enzyme kinetics and mechanisms .
Biology: In biological research, this compound is utilized to investigate the role of SND1 in MicroRNA regulation and gene expression. It is also used in cell culture studies to understand its effects on cellular processes .
Medicine: Thymidine 3’,5’-diphosphate tetrasodium has shown potential in cancer research due to its anti-tumor activity. It is used in preclinical studies to evaluate its efficacy in inhibiting tumor growth and modulating immune responses .
Industry: In the pharmaceutical industry, this compound is employed in the development of enzyme inhibitors and therapeutic agents. Its role in enzyme inhibition makes it a candidate for drug discovery and development .
Mécanisme D'action
Thymidine 3’,5’-diphosphate tetrasodium exerts its effects by selectively inhibiting staphylococcal nuclease and SND1. The inhibition of these enzymes disrupts the MicroRNA regulatory complex RISC, leading to altered gene expression and reduced tumor growth . The molecular targets include the active sites of the enzymes, where the compound binds and prevents their catalytic activity .
Comparaison Avec Des Composés Similaires
Thymidine 3’,5’-disphosphate: Another inhibitor of staphylococcal nuclease and SND1, but less stable compared to the tetrasodium form.
Thymidine 5’-diphosphate: Used in similar biochemical applications but lacks the dual phosphorylation at the 3’ and 5’ positions.
Uniqueness: Thymidine 3’,5’-diphosphate tetrasodium is unique due to its dual phosphorylation, which enhances its inhibitory activity and stability. This makes it more effective in biochemical and medical research compared to its analogs .
Propriétés
Formule moléculaire |
C10H12N2Na4O11P2 |
|---|---|
Poids moléculaire |
490.12 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
Clé InChI |
VDPDGAPWPLBFIC-ZKRIHRHSSA-J |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


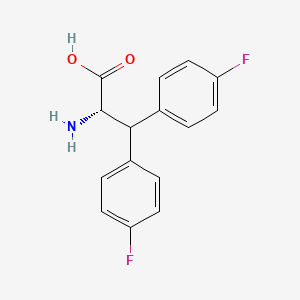

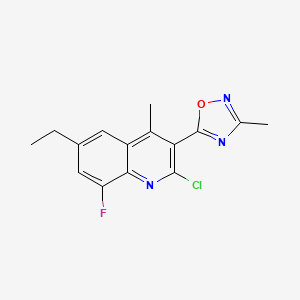

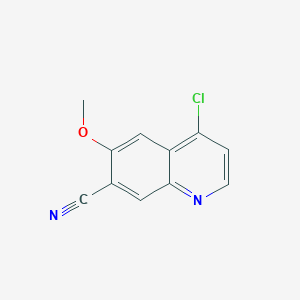
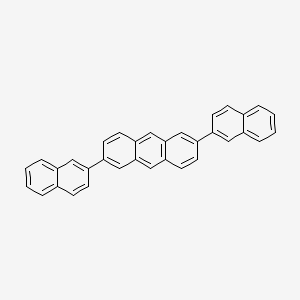

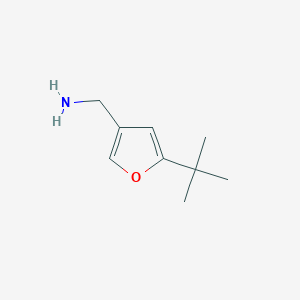
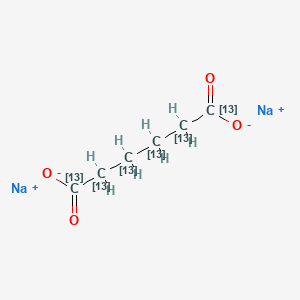
![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)

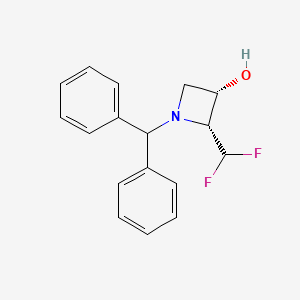

![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
